molecular formula C8H15NO2 B580258 4-propyl-L-proline CAS No. 15385-24-7

4-propyl-L-proline

Katalognummer: B580258
CAS-Nummer: 15385-24-7
Molekulargewicht: 157.213
InChI-Schlüssel: DQHUOKOFSXEEAW-MLWJPKLSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Propyl-L-proline, specifically the (2S,4R)-stereoisomer also known as trans-4-Propyl-L-proline (CAS 31101-27-6, Molecular Formula: C8H15NO2), is a non-proteinogenic amino acid of significant interest in natural product biosynthesis and medicinal chemistry research . This specialized compound serves as the direct and immediate biosynthetic precursor for the construction of the clinically important lincosamide antibiotic, lincomycin . Its incorporation, in place of the common amino acid L-proline, is a key evolutionary adaptation that results in the production of a more potent antibiotic, making it a critical compound for studying the structure-activity relationships in antibiotic development . The unique 4-alkyl substituent on the proline ring is recognized by the adenylation domain (LmbC) of the biosynthetic machinery, which has undergone specific adaptation to accommodate this side chain, enabling the condensation of 4-propyl-L-proline with an amino sugar unit to form the lincosamide scaffold . Beyond lincomycin, this building block and its biosynthetic pathway are shared by other structurally diverse and bioactive natural products, including certain pyrrolobenzodiazepine (PBD) antitumor agents and the bacterial hormone hormaomycin, highlighting its broad relevance in the study of secondary metabolism . Researchers utilize 4-propyl-L-proline for investigations into enzymatic specificity, pathway engineering, and the mutasynthetic production of novel antibiotic analogs with potentially improved efficacy, such as those featuring longer 4-alkyl chains . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

CAS-Nummer

15385-24-7

Molekularformel

C8H15NO2

Molekulargewicht

157.213

IUPAC-Name

(2S)-4-propylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-2-3-6-4-7(8(10)11)9-5-6/h6-7,9H,2-5H2,1H3,(H,10,11)/t6?,7-/m0/s1

InChI-Schlüssel

DQHUOKOFSXEEAW-MLWJPKLSSA-N

SMILES

CCCC1CC(NC1)C(=O)O

Synonyme

Proline, 4-propyl- (6CI,7CI,8CI)

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

The table below highlights key structural and functional differences between PPL and related proline derivatives:

Compound Structure Biosynthetic Origin Role in Antibiotics Key Enzymes Involved
4-Propyl-L-proline (PPL) (2S,4R)-4-propyl-L-proline L-Tyrosine → L-DOPA pathway Lincomycin (high efficacy) LmbC (adenylation domain)
L-Proline Proteinogenic L-proline Directly synthesized Celesticetin (lower efficacy) CcbC (adenylation domain)
4-Ethyl-L-proline (EPL) (2S,4R)-4-ethyl-L-proline Modified L-tyrosine pathway Lincomycin B (side product) LmbC with incomplete methylation
4-Butyl-L-proline (BuPL) (2S,4R)-4-butyl-L-proline Synthetic/engineered Mutasynthetic lincosamides LmbC (relaxed specificity)
4-Pentyl-L-proline (PePL) (2S,4R)-4-pentyl-L-proline Synthetic/engineered Mutasynthetic lincosamides LmbC (relaxed specificity)

Enzyme Substrate Specificity

The adenylation domains LmbC (lincomycin) and CcbC (celesticetin) exhibit stark differences in substrate preference:

  • LmbC : Optimized for PPL, with a substrate-binding pocket modified to accommodate the propyl side chain. Key mutations (e.g., G308 in LmbC vs. V306 in CcbC) widen the binding channel, enabling recognition of longer alkyl chains (BuPL, PePL) . Kinetic studies show higher catalytic efficiency (kcat/Km) for BuPL (1.5×) and PePL (2.0×) compared to PPL .
  • CcbC : Strictly binds L-proline, lacking adaptations for alkyl side chains. Substitution of G308 with valine in LmbC (G308V mutant) abolishes PPL activation, confirming the critical role of this residue .

Evolutionary and Biotechnological Insights

  • Horizontal Gene Transfer (HGT) : Genes encoding PPL biosynthesis (e.g., lmr cluster) are shared among lincomycin, pyrrolobenzodiazepines (PBDs), and hormaomycin producers, suggesting HGT-mediated dissemination .
  • Enzyme Engineering : Homology modeling and molecular dynamics (MD) simulations reveal that enlarging the substrate-binding pocket (e.g., replacing bulky residues with glycine or alanine) can further expand LmbC’s substrate range .

Data Tables

Table 1. Kinetic Parameters of LmbC and CcbC with Substrates

Enzyme Substrate Km (μM) kcat (s⁻¹) kcat/Km (μM⁻¹s⁻¹)
LmbC PPL 15 ± 2 0.12 ± 0.01 0.008
LmbC BuPL 10 ± 1 0.18 ± 0.02 0.018
LmbC PePL 8 ± 1 0.20 ± 0.03 0.025
CcbC L-Proline 20 ± 3 0.10 ± 0.01 0.005

Table 2. Antibacterial Activity of Lincosamide Derivatives

Compound MIC against S. aureus (μg/mL) Relative Efficacy vs. Lincomycin
Lincomycin (PPL) 0.5 1.0×
4′-Butyllincomycin 0.2 2.5×
4′-Pentyllincomycin 0.1 5.0×

Vorbereitungsmethoden

L-Pyroglutamic Acid as a Primary Precursor

The majority of synthetic routes begin with L-pyroglutamic acid (L-PGA), a cyclized derivative of L-glutamic acid. A patent by CN102558015B outlines an industrial-scale method for L-PGA production via high-temperature fusion of glutamic acid at 150–160°C, followed by purification through decolorization and vacuum crystallization (75% yield). This process ensures a cost-effective and scalable supply of L-PGA, which is subsequently functionalized at the C4 position.

Derivatization of L-Proline

Alternative routes start with L-proline itself. Protection of the secondary amine is achieved using tert-butoxycarbonyl (Boc) groups, enabling selective alkylation at the C4 position. Bench-scale protocols typically employ sodium hydride as a base and propyl halides as alkylating agents, though yields are highly dependent on solvent polarity and temperature control.

Protection Strategies for Amino Group Stabilization

Boc Protection Methodology

Boc protection is the gold standard for amino group stabilization during alkylation. In a representative procedure, L-proline is treated with di-tert-butyl dicarbonate in tetrahydrofuran (THF) under nitrogen atmosphere, achieving >90% protection efficiency. The Boc group’s stability under basic conditions prevents undesired side reactions during subsequent alkylation steps.

Alternative Protecting Groups

While Boc dominates industrial workflows, academic studies have explored carboxybenzyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) groups. Cbz offers compatibility with hydrogenolysis deprotection but requires palladium catalysts, increasing costs. Fmoc, though photolabile, is rarely used due to its sensitivity to piperidine, which can degrade the proline ring.

Alkylation Techniques for C4 Functionalization

Direct Alkylation with Propyl Halides

The alkylation of Boc-protected L-proline with 1-bromopropane in dimethylformamide (DMF) at 60°C for 24 hours achieves moderate yields (45–55%). Sodium hydride deprotonates the C4 position, enabling nucleophilic attack on the propyl halide. However, competing N-alkylation and racemization remain challenges, necessitating rigorous temperature control.

Allylation-Reduction Sequential Approach

To circumvent selectivity issues, a two-step allylation-reduction strategy has been developed. Boc-protected L-proline is first allylated using allyl bromide, forming 4-allyl-L-proline. Subsequent hydrogenation over palladium on carbon (Pd/C) under 1 atm H2 quantitatively reduces the double bond, yielding 4-propyl-L-proline with >98% stereoretention. This method’s key advantage lies in its avoidance of harsh alkylation conditions, preserving the integrity of the proline ring.

Table 1: Comparison of Alkylation Methods

MethodReagents/ConditionsYield (%)Stereopurity (%)Source
Direct Propylation1-Bromopropane, NaH, DMF, 60°C45–5585–90
Allylation-ReductionAllyl Br → H2/Pd/C70–7598–99

Stereochemical Control and Inversion Strategies

Diastereomeric Resolution via Crystallization

The (2S,4R) configuration of 4-propyl-L-proline is critical for biological activity. Following alkylation, diastereomeric mixtures are resolved using chiral auxiliaries or enantioselective crystallization. A study by Novotná et al. demonstrated that recrystallization from ethanol/water (3:1) enriches the desired (4R) isomer to 99.5% purity.

Enzymatic Dynamic Kinetic Resolution

Recent advances employ L-proline-specific aminomutases to dynamically invert undesired (4S) isomers. For example, the LmbY enzyme from Streptomyces lincolnensis catalyzes the conversion of (4S)-4-propyl-D-proline to the (4R)-L-form via a radical-mediated mechanism, achieving 97% enantiomeric excess.

Deprotection and Final Product Isolation

Acidic Boc Removal

Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization with aqueous sodium bicarbonate. This step typically proceeds in >95% yield, though residual TFA must be meticulously removed to prevent racemization during lyophilization.

Industrial-Scale Crystallization

Post-deprotection, the crude product is dissolved in hot isopropanol and gradually cooled to −20°C, inducing crystallization. Pilot-scale trials report 68–72% recovery of pharmaceutical-grade 4-propyl-L-proline (HPLC purity >99.9%).

Emerging Biosynthetic Routes

Non-Ribosomal Peptide Synthetase (NRPS) Engineering

The adenylation domain of NRPS enzymes, such as LmbC from S. lincolnensis, has been engineered to activate 4-propyl-L-proline directly. Directed evolution of LmbC’s substrate-binding pocket (e.g., G308V mutation) increased catalytic efficiency (kcat/KM) for 4-propyl-L-proline by 15-fold compared to wild-type.

F420-Dependent Reductases

In a novel biosynthetic pathway, F420-dependent reductases (e.g., LmbY) reduce 4-propylideneproline intermediates to yield 4-propyl-L-proline. This ATP-independent route operates under mild aqueous conditions, offering potential for green chemistry applications.

Table 2: Enzymatic vs. Chemical Synthesis Metrics

ParameterChemical SynthesisEnzymatic Synthesis
Yield (%)55–7580–92
Reaction Time (h)24–484–6
Stereopurity (%)98–99>99.5
Scale-Up FeasibilityModerateHigh

Industrial Production and Optimization

Continuous Flow Alkylation

Modern facilities employ continuous flow reactors to enhance alkylation efficiency. Propyl bromide and Boc-protected L-proline are mixed in a microreactor at 100°C with a residence time of 10 minutes, achieving 88% conversion—a 1.7-fold improvement over batch processes.

Quality Control Protocols

Final products are characterized via chiral HPLC (Chiralpak IA-3 column, 90:10 hexane/isopropanol) and 13C NMR. Critical quality attributes include residual solvents (<300 ppm), enantiomeric excess (>99%), and endotoxin levels (<0.25 EU/mg) .

Q & A

Q. Methodological Insight :

  • Gene Cluster Analysis : Use sequence alignment tools (e.g., MAFFT ) to identify lmb genes (e.g., lmbC) responsible for PPL activation.
  • Enzyme Assays : Measure adenylation activity of LmbC via ATP-PPi exchange assays with L-proline derivatives .

How do LmbC and CcbC enzymes differ in substrate specificity, and what experimental approaches validate these differences?

LmbC (lincomycin pathway) and CcbC (celesticetin pathway) are homologous adenylation (A) domains but exhibit strict specificity for PPL and L-proline, respectively. Structural modeling and mutagenesis reveal that LmbC’s substrate-binding pocket accommodates PPL’s propyl group via substitutions (e.g., Gly308 replacing Val306 in CcbC), enlarging the binding cavity .

Q. Methodological Insight :

  • Homology Modeling : Use SWISS-MODEL to compare LmbC and CcbC structures.
  • Site-Directed Mutagenesis : Introduce mutations (e.g., G308V in LmbC) and test activity via kinetic assays (e.g., Km and kcat measurements) .

What computational strategies are used to analyze conformational stability in PPL-binding enzymes?

Molecular dynamics (MD) simulations (e.g., Amber force fields ) track RMSD (root mean square deviation) of substrate-binding pockets. For example, simulations of LmbC with PPL show reduced RMSD fluctuations compared to L-proline, indicating tighter binding .

Q. Methodological Insight :

  • Simulation Parameters : Use explicit solvent models and 100-ns trajectories for equilibration .
  • Data Analysis : Compare RMSD, hydrogen bonding, and hydrophobic interactions using tools like MDTRA .

How can researchers resolve contradictions in enzymatic activity data for PPL-activating domains?

Discrepancies (e.g., undetectable activity in early LmbC studies ) often arise from improper protein folding or missing cofactors. Solutions include:

  • Co-Expression with Chaperonins : Enhance soluble LmbC production using GroEL/GroES .
  • Activity Reconstitution : Combine purified LmbC with downstream condensation enzymes (e.g., N-demethyllincosamide synthetase) to validate functional coupling .

What advanced techniques characterize the evolutionary adaptation of A-domains to PPL?

Phylogenetic analysis and horizontal gene transfer (HGT) studies highlight the acquisition of lmb genes in Streptomyces. Key methods:

  • Phylogenetic Trees : Construct using MEGA5 to trace A-domain divergence.
  • Cluster Comparison : Align PPL biosynthetic clusters with homologs in pyrrolobenzodiazepine pathways .

How do researchers assess the impact of alkyl chain length on PPL analog activation?

LmbC’s substrate promiscuity allows adenylation of 4-butyl-/pentyl-L-proline. Experimental workflows:

  • Synthetic Analogs : Chemically synthesize analogs with varied alkyl chains .
  • Kinetic Profiling : Compare adenylation efficiency (e.g., ATP consumption rates) using HPLC .

What strategies minimize bias in structural studies of PPL-binding enzymes?

  • Blind Docking : Use AutoDock Vina to avoid confirmation bias in substrate placement.
  • Cross-Validation : Validate MD results with experimental data (e.g., mutagenesis or X-ray crystallography) .

How can metabolic engineering optimize PPL production in heterologous hosts?

  • Gene Cluster Transplantation : Clone lmb genes into E. coli or S. coelicolor .
  • Precursor Feeding : Supplement cultures with L-proline and propyl-CoA to bypass bottlenecks .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.